1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
62082-48-8 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylazetidin-3-ol |
InChI |
InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)17-11-16(18,12-17)13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3 |
InChI Key |
QLNYUIXQRARTDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Reaction Mechanisms and Transformations of Azetidinol Systems
Ring-Opening Reactions of Azetidinol (B8437883) and Azetidine (B1206935) Scaffolds
Ring-opening reactions represent a significant class of transformations for azetidines, converting the strained four-membered heterocycle into more complex, functionalized linear amines. researchgate.net These reactions can be initiated through various mechanisms, including nucleophilic attack and bond reorganization.
The nucleophilic ring-opening of azetidines is a primary pathway for their functionalization. magtech.com.cnresearchgate.net Due to the stability of the azetidine ring compared to its three-membered aziridine (B145994) counterpart, activation is often required. rsc.orgmagtech.com.cn This is typically achieved by converting the azetidine nitrogen into a better leaving group, for example, through the formation of an azetidinium ion. researchgate.net This activation enhances the polarity of the C-N bonds, facilitating cleavage by a nucleophile. researchgate.net
The reaction of azetidinium ions with various nucleophiles, such as azide, cyanide, and acetate, has been shown to proceed in a stereoselective and regioselective manner. researchgate.net For instance, the introduction of a hydroxyl group on the azetidine ring, as in azetidinol systems, can influence the reaction's stereochemical outcome. It has been demonstrated that the hydroxyl group can anchor an aryl borate, directing the subsequent nucleophilic delivery to occur with a predominant inversion of configuration. nih.gov More recent studies have explored the ring-opening of photogenerated 3-phenylazetidinols, which can be triggered by the addition of electron-deficient ketones or boronic acids. uni-mainz.debeilstein-journals.org This process involves the formation of a transient hemiketal, which facilitates the cleavage of the azetidine ring. uni-mainz.de
Beyond the more common C-N bond cleavage, azetidinol scaffolds can undergo deconstructive isomerization through the cleavage of a C-C bond. rsc.org This novel transformation provides an alternative pathway to synthetically valuable α-amino ketone derivatives. rsc.org An N-heterocyclic carbene (NHC)-catalyzed deconstructive isomerization of azetidinols has been reported, which proceeds via the cleavage of an inert C-C bond. rsc.org
The proposed mechanism, supported by DFT calculations, involves the NHC undergoing a concerted proton transfer and ring-opening process. rsc.org This non-metal catalyzed reaction is noted for its excellent regioselectivity and operational simplicity. rsc.org This deconstructive approach, which involves breaking down a molecular scaffold to create new functionalized structures, is an emerging strategy in organic synthesis for modifying molecular frameworks. nih.govchemrxiv.orgresearchgate.net
The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is governed by a combination of electronic and steric effects. magtech.com.cn
Electronic Effects : These are often the dominant factor. magtech.com.cn The presence of unsaturated substituents (like aryl groups) at the C2 position can stabilize the transition states or intermediates of the ring-opening reaction through conjugation. magtech.com.cn This makes the adjacent C-N bond more susceptible to cleavage. magtech.com.cn Consequently, nucleophiles tend to attack the carbon atom bearing such electron-withdrawing or conjugating groups. magtech.com.cn
Steric Effects : In cases involving sterically bulky or particularly strong nucleophiles, the attack may preferentially occur at the less substituted carbon atom adjacent to the nitrogen, a pathway controlled by steric hindrance. magtech.com.cn
In the context of azetidinium ions, it has been observed that nucleophilic attack is intrinsically favored at a more substituted (e.g., quaternary) carbon position over a less substituted (e.g., secondary) one. researchgate.net Stereoselectivity is also a key feature. For example, the ring-opening of enantiomerically enriched 2-aryl azetidinols with aryl borates can proceed with a predominant inversion of configuration, highlighting the role of the hydroxyl group in directing the nucleophilic attack. nih.gov The dynamics of the nitrogen atom within the ring can also play a pivotal role in controlling the regio- and stereoselectivity of related reactions like lithiation. nih.gov
Functional Group Transformations and Derivatization Strategies of the Azetidinol Scaffold
In addition to ring-opening, the azetidinol scaffold can be modified through transformations of its existing functional groups. These derivatization strategies allow for the synthesis of a wide array of complex molecules while retaining the core azetidine ring.
The hydroxyl group at the C3 position of the azetidinol ring is a prime site for chemical modification. cymitquimica.com A notable transformation is a novel rearrangement sequence of 3-hydroxyazetidines into highly substituted 2-oxazolines. worktribe.comnih.gov This reaction is initiated by a Ritter-type reaction, where the hydroxyl group is protonated and eliminated to form a stabilized azetidinyl cation. durham.ac.ukacs.org This intermediate is then trapped by a nitrile. durham.ac.uk The subsequent cascade involves the amide carbonyl of the Ritter intermediate attacking and opening the strained azetidine ring, driven by the release of ring strain, ultimately forming the 2-oxazoline product. durham.ac.ukacs.org
This rearrangement has been shown to be general for a range of substrates. nih.gov The resulting oxazoline (B21484) products can be further functionalized for subsequent intramolecular cyclizations, leading to new classes of macrocycles. worktribe.com
Table 1: Substrate Scope in the Rearrangement of 3-Hydroxyazetidines to 2-Oxazolines This table is representative of data found in the cited literature and illustrates the types of transformations possible.
| Entry | Azetidine Substituent (N) | Nitrile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Tosyl | Acetonitrile | 2-methyl-5-(tosylmethyl)oxazoline | 85 |
| 2 | Tosyl | Benzonitrile | 2-phenyl-5-(tosylmethyl)oxazoline | 92 |
| 3 | Benzyl | Acetonitrile | 5-(benzyl)-2-methyloxazoline | 78 |
| 4 | Benzyl | 4-Bromobenzonitrile | 5-(benzyl)-2-(4-bromophenyl)oxazoline | 81 |
The nitrogen atom and its substituents on the azetidine ring offer significant opportunities for functionalization.
N-Arylation: This is a key method for forming C-N bonds, crucial in the synthesis of pharmaceuticals and other advanced materials. nih.gov Copper-catalyzed N-arylation reactions, such as the Ullmann and Goldberg reactions, are common methods for attaching aryl groups to the nitrogen of amides and amines, including heterocyclic amines like azetidine. nih.govorganic-chemistry.org These reactions typically involve an aryl halide, a copper catalyst, and a suitable ligand. nih.gov Transition-metal-free N-arylation procedures have also been developed using o-silylaryl triflates in the presence of a fluoride (B91410) source. nih.gov
α-Lithiation: Directed deprotonation at the carbon atom alpha to the nitrogen (α-lithiation) is a powerful tool for the asymmetric functionalization of azetidines. rsc.org The regioselectivity of this reaction is highly dependent on the nature of the N-substituent. mdpi.comresearchgate.net
N-Alkyl groups , which are electron-donating, can render the azetidine ring an effective directing group for ortho-lithiation of an adjacent aromatic ring. mdpi.comresearchgate.net
N-Electron-withdrawing groups , such as N-Boc, N-thiopivaloyl, or N-tert-butoxythiocarbonyl (N-Botc), direct the lithiation to occur exclusively at the α-position of the azetidine ring. mdpi.comacs.org
This α-lithiation followed by trapping with an electrophile allows for the synthesis of a variety of C2-functionalized azetidines. mdpi.com The stereochemical outcome of these reactions can be influenced by the choice of electrophile and the specific directing group on the nitrogen. rsc.org
Table 2: Regiodivergent Lithiation of N-Substituted Azetidines This table summarizes the directing effects of N-substituents on the site of lithiation.
| N-Substituent Type | Directing Group Example | Site of Lithiation | Reference |
|---|---|---|---|
| Electron-Donating | Alkyl (e.g., Benzyl) | ortho-position of aryl ring | researchgate.net |
| Electron-Withdrawing | N-Boc, N-Thiopivaloyl | α-position of azetidine ring | mdpi.comacs.org |
Oxidative Deconstruction of Azetidinols
The oxidative deconstruction of azetidinol rings can serve as a powerful tool for the synthesis of functionalized acyclic compounds. While specific literature on the oxidative deconstruction of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol is not extensively detailed, general principles of oxidative cleavage of similar strained heterocyclic alcohols can be considered. Such transformations often involve the cleavage of carbon-carbon bonds or carbon-nitrogen bonds within the ring, leading to a variety of products depending on the oxidizing agent and reaction conditions.
Potential oxidative cleavage pathways could yield valuable synthetic intermediates such as amino ketones or amino aldehydes. The specific products would be dictated by the regioselectivity of the ring opening.
| Potential Oxidizing System | Plausible Product Type | Notes |
| Ozone (O₃), followed by reductive or oxidative workup | Amino aldehyde or amino carboxylic acid derivatives | Cleavage of the C2-C3 or C3-C4 bond is conceivable. |
| Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄) | Ring-opened dicarbonyl compounds | Typically used for the cleavage of 1,2-diols; applicability would depend on prior ring modification. |
| Ruthenium tetroxide (RuO₄) | Could lead to extensive oxidation, potentially to imides or lactams after rearrangement. | A strong oxidizing agent capable of cleaving multiple bonds. |
This table presents hypothetical pathways based on general principles of organic chemistry, as direct experimental data for the specified compound is limited in publicly accessible literature.
Azetidinols as Versatile Synthons and Building Blocks in Complex Molecule Construction
The strained ring system of azetidinols makes them attractive as building blocks in organic synthesis. The ring-opening of these compounds, driven by the release of ring strain, can be harnessed to introduce specific functionalities and stereocenters into larger, more complex molecules. nih.gov The 1-(4-methoxyphenyl) and 3-phenyl substituents on the azetidine ring of the title compound influence its reactivity and potential applications as a synthon.
The nucleophilic ring-opening of azetidines is a common strategy. rsc.org In the case of this compound, the tertiary alcohol at the C3 position can direct or participate in ring-opening reactions, potentially leading to the formation of γ-amino alcohols or other valuable synthons. The electronic properties of the aryl substituents can also influence the regioselectivity of the ring-opening process.
| Reaction Type | Potential Synthetic Application | Key Intermediates |
| Acid-catalyzed ring opening | Formation of functionalized 1,3-amino alcohols. | Azetidinium ion intermediates. |
| Nucleophilic attack at C2/C4 | Introduction of diverse substituents to create complex acyclic amines. | - |
| Rearrangement reactions | Access to other heterocyclic systems, such as oxazolines. | - |
This table outlines potential synthetic strategies and is based on the general reactivity of azetidinol systems. Specific applications for this compound require further experimental investigation.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the atomic framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.
Proton NMR (¹H NMR) is a fundamental technique for identifying the chemical environment of hydrogen atoms within a molecule. For 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol, the ¹H NMR spectrum provides essential information regarding the number of distinct protons, their connectivity through spin-spin coupling, and their spatial arrangement.
The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and methoxyphenyl groups, the methylene (B1212753) (CH₂) protons of the azetidine (B1206935) ring, the methoxy (B1213986) (OCH₃) group protons, and the hydroxyl (OH) proton. The integration of these signals corresponds to the number of protons in each environment.
Key diagnostic signals include:
Aromatic Protons: Signals for the phenyl and 4-methoxyphenyl (B3050149) groups would typically appear in the downfield region (approx. δ 6.8-7.5 ppm). The protons on the 4-methoxyphenyl ring are expected to appear as two distinct doublets due to their para-substitution pattern.
Azetidine Ring Protons: The non-equivalent methylene protons on the four-membered ring (at the C2 and C4 positions) would present as complex multiplets or doublets, with their chemical shift and coupling constants being highly sensitive to the ring's conformation and the relative stereochemistry of the substituents.
Methoxy Protons: A characteristic singlet integrating to three protons would be observed for the methoxy (OCH₃) group, typically in the range of δ 3.7-3.9 ppm.
Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (OH) proton would be present, with a chemical shift that can vary depending on solvent and concentration.
The coupling constants (J-values) between the azetidine ring protons are particularly important for preliminary stereochemical assignments.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | ~ 7.2 - 7.5 | Multiplet | 5H |
| Methoxyphenyl-H | ~ 6.8 - 7.1 | 2 x Doublet | 4H |
| Azetidine-CH₂ (C2, C4) | ~ 3.5 - 4.5 | Multiplet / Doublets | 4H |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H |
Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule, revealing the complete carbon skeleton. For this compound, a total of 16 carbon signals would be expected in the proton-decoupled spectrum, unless symmetry results in overlapping signals.
Key expected signals include:
Aromatic Carbons: Multiple signals in the δ 110-160 ppm region corresponding to the phenyl and methoxyphenyl rings. The carbon attached to the oxygen of the methoxy group will be significantly downfield.
Azetidine Ring Carbons: The C3 carbon atom, bonded to both the phenyl group and the hydroxyl group, would appear at a characteristic chemical shift (approx. δ 70-80 ppm). The C2 and C4 methylene carbons would resonate further upfield.
Methoxy Carbon: A distinct signal for the methoxy group's carbon atom is expected around δ 55 ppm. researchgate.net
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
|---|---|
| Aromatic C (Phenyl & Methoxyphenyl) | ~ 114 - 159 |
| Azetidine C-3 (C-OH) | ~ 70 - 80 |
| Azetidine C-2, C-4 (-CH₂-) | ~ 50 - 65 |
While ¹H and ¹³C NMR establish the connectivity of the molecule, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining its three-dimensional structure. These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), which is essential for defining the stereochemistry of the azetidine ring. mdpi.comnih.gov
For this compound, the key stereochemical question is the relative orientation (cis or trans) of the phenyl group at C3 with respect to the substituents at C1. NOESY experiments can resolve this by identifying correlations between the protons of the C3-phenyl group and the protons on the azetidine ring (H2 and H4). The presence or absence of specific cross-peaks in the NOESY spectrum provides definitive evidence for the spatial arrangement of these groups, allowing for unambiguous assignment of the compound's configuration. lookchem.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is vital for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₁₇NO₂. HRMS analysis would be used to confirm the calculated exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), thereby validating the compound's elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₂ |
| Calculated Exact Mass [M] | 255.1259 g/mol |
An experimentally measured mass that matches this calculated value to within a few parts per million (ppm) provides high confidence in the assigned chemical formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently employed to assess the purity of volatile and thermally stable compounds. researchgate.net
In a GC-MS analysis of a sample of this compound, the gas chromatogram would ideally show a single, sharp peak, indicating the presence of one major component. The mass spectrum corresponding to this peak would then be analyzed to confirm its identity. The resulting spectrum would display the molecular ion peak and a characteristic fragmentation pattern that serves as a molecular fingerprint, further confirming the structure of the eluted compound and ensuring the sample's purity.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
No published single-crystal X-ray diffraction studies for this compound were found. Therefore, crucial data regarding its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsion angles are not available. This information is essential for definitively determining the molecule's absolute configuration and understanding its three-dimensional structure and intermolecular interactions in the solid state.
Vibrational and Electronic Spectroscopy
Specific experimental infrared spectral data for this compound, detailing characteristic absorption bands, is not available in the reviewed literature. An analysis of its IR spectrum would be necessary to identify the vibrational frequencies corresponding to its key functional groups, such as the O-H stretch of the alcohol, C-N stretching of the azetidine ring, and C-O stretching of the methoxy group.
Published UV-Vis absorption spectra for this compound could not be located. An experimental spectrum is required to determine the wavelengths of maximum absorbance (λmax), which correspond to the electronic transitions within the molecule, particularly the π → π* transitions associated with the phenyl and methoxyphenyl aromatic rings.
Computational and Theoretical Studies of Azetidinol Chemistry
Density Functional Theory (DFT) Calculations in Elucidating Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in organic chemistry to map out reaction energy profiles, characterize transition states, and rationalize observed selectivity.
DFT calculations are instrumental in elucidating the mechanisms of reactions involving azetidines. For instance, studies on the α-lithiation of N-alkyl 2-oxazolinylazetidines have used DFT to rationalize the configurational instability of the lithiated intermediates, helping to explain the high stereoselectivity of subsequent reactions. mdpi.com By calculating the relative energies of different intermediates and transition states, researchers can identify the most probable reaction pathway. nih.gov In the context of forming azetidinols, DFT can be applied to model reactions like the Norrish-Yang cyclization, a photochemical process that forges the azetidine (B1206935) ring from α-aminoacetophenones. nih.govuni-mainz.de Such calculations would involve locating the 1,4-biradical intermediate and the transition state for ring closure, thereby explaining factors that influence the reaction's efficiency and stereochemical outcome.
For 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol, DFT could be used to investigate several key aspects:
Formation Mechanism: Modeling the cycloaddition reaction between an appropriate imine and a ketene (B1206846) could reveal whether the reaction is concerted or stepwise and explain the resulting stereochemistry at the C3 position.
Reactivity: DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications. For example, the reactivity of the hydroxyl group or the aromatic rings can be assessed.
Selectivity: In reactions where multiple products are possible, DFT calculations can predict the activation energy barriers leading to each product, thereby explaining diastereo- or regioselectivity. rsc.org
An example of data generated from a DFT study on reaction pathways is shown below. The table illustrates how relative free energies are used to determine the rate-determining step and the thermodynamic favorability of a reaction.
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| TS1 | First Transition State | +21.5 |
| Intermediate | Reaction Intermediate | +5.2 |
| TS2 | Second Transition State (Rate-Determining) | +25.8 |
| Products | Final Products | -15.0 |
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on DFT, provide a detailed picture of a molecule's electronic landscape. This information is crucial for understanding and predicting chemical reactivity. Key properties derived from these calculations include the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and Natural Bond Orbital (NBO) analysis. ufms.br
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the electron-donating methoxy (B1213986) group on one phenyl ring would be expected to raise the HOMO energy compared to an unsubstituted N-phenyl analogue, potentially influencing its reactivity as a nucleophile.
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For the title azetidinol (B8437883), MEP analysis would likely show negative potential around the oxygen atom of the hydroxyl group and the methoxy group, identifying them as key sites for hydrogen bonding and electrophilic interaction.
Natural Bond Orbital (NBO) analysis provides insight into intramolecular bonding and delocalization (charge transfer) interactions. ufms.br It can quantify the stabilizing effects of hyperconjugation, such as the interaction between lone pair orbitals and adjacent anti-bonding orbitals, which can influence molecular conformation and reactivity.
The table below illustrates typical electronic properties that would be calculated for this compound to assess its reactivity profile.
| Quantum Chemical Parameter | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -0.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Overall polarity of the molecule |
| MEP Minimum (on OH oxygen) | -45 kcal/mol | Site for electrophilic attack and H-bonding |
Conformational Analysis of Azetidinol Derivatives
The four-membered azetidine ring is not planar and exists in puckered conformations. The substituents on the ring significantly influence its preferred geometry and the energy barrier to ring inversion. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and populations. This can be achieved using computational methods like molecular mechanics or quantum chemical calculations, often complemented by experimental data from NMR spectroscopy. researchgate.net
For this compound, the key conformational questions involve:
Ring Puckering: The degree of puckering of the azetidine ring.
Substituent Orientation: The orientation of the N-(4-methoxyphenyl) and C3-phenyl groups. Due to steric hindrance, these bulky groups are likely to adopt specific orientations to minimize repulsion. The C3-phenyl group and the C3-hydroxyl group can be positioned pseudo-axially or pseudo-equatorially relative to the ring.
Nitrogen Inversion: The energy barrier for the nitrogen atom to invert its pyramidal geometry, which would interchange the axial/equatorial nature of the N-substituent.
Computational studies on N-substituted rings, such as 1,3-oxazines, show that the preference for axial or equatorial conformations depends on the substituent's size and the solvent's polarity. researchgate.net For the title compound, the large N-aryl group is expected to have a strong conformational preference. Furthermore, intramolecular hydrogen bonding between the C3-hydroxyl group and the nitrogen atom could stabilize certain conformations, a hypothesis that can be readily tested with computational models.
A typical output from a conformational analysis would include the relative energies of the stable conformers, as shown in the hypothetical data below.
| Conformer | C3-Phenyl Orientation | N-Aryl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|
| A | Pseudo-equatorial | Pseudo-equatorial | 0.0 | 85.1 |
| B | Pseudo-axial | Pseudo-equatorial | 1.2 | 12.5 |
| C | Pseudo-equatorial | Pseudo-axial | 2.5 | 2.4 |
Molecular Dynamics Simulations and Theoretical Modeling of Intramolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of a molecule, including its vibrations, conformational changes, and interactions with its environment (e.g., solvent) over time. mdpi.commdpi.com
For this compound, MD simulations would be particularly useful for exploring:
Conformational Dynamics: Instead of just identifying stable conformers, MD can simulate the transitions between them, revealing the flexibility of the azetidine ring and the rotational freedom of the substituent groups.
Intramolecular Hydrogen Bonding: MD simulations can provide detailed information on the stability and dynamics of the intramolecular hydrogen bond between the 3-hydroxyl group and the nitrogen atom. The simulation can track the distance and angle of the hydrogen bond over time, determining its persistence and strength.
Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the conformational preferences and intramolecular interactions of the azetidinol.
Quasiclassical trajectory simulations, a type of MD, can even be initiated from a transition state structure to study the dynamics of a chemical reaction, revealing whether a reaction is dynamically concerted or stepwise. nih.govresearchgate.net This approach offers a deeper understanding beyond the static picture provided by the potential energy surface alone.
Future Directions in Azetidinol Research
Development of Novel and Sustainable Synthetic Methodologies for Azetidinol (B8437883) Construction
The synthesis of the azetidine (B1206935) core, a strained four-membered ring, presents considerable challenges due to the inherent ring strain (approximately 25 kcal/mol). worktribe.com Future research is increasingly directed towards methodologies that are not only efficient but also sustainable, minimizing harsh conditions and waste.
One of the most promising sustainable methods for constructing highly strained azetidinols is the Norrish-Yang cyclization . beilstein-journals.orguni-mainz.de This photochemical approach utilizes ultraviolet light to induce an intramolecular 1,5-hydrogen abstraction followed by ring closure in α-aminoacetophenones. beilstein-journals.orguni-mainz.de For the specific synthesis of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol, this would involve the irradiation of a corresponding α-[N-(4-methoxyphenyl)amino]acetophenone precursor. This method is considered sustainable as it uses photon energy to overcome the energetic barriers of forming the strained ring, often proceeding under mild conditions. uni-mainz.de To enhance scalability and reproducibility, photoflow reactors are being developed, which allow for shorter reaction times and facilitate multi-gram scale synthesis of 3-hydroxyazetidines. researchgate.net
Another emerging area is the application of biocatalysis. Chemoenzymatic strategies, which couple enzymatic reactions with chemical transformations, offer a green and efficient route to valuable chemical scaffolds under mild conditions. nih.gov Future work could involve identifying or engineering enzymes capable of catalyzing the formation of the azetidine ring, providing an environmentally benign alternative to traditional chemical methods.
A comparison of potential future synthetic strategies is outlined below.
| Methodology | Energy Source | Key Principle | Advantages | Potential Application to Target Compound |
|---|---|---|---|---|
| Photochemical Norrish-Yang Cyclization | UV Light (Photon Energy) | Intramolecular C-H functionalization via a 1,4-biradical intermediate. beilstein-journals.orguni-mainz.de | Sustainable, mild conditions, atom-economical, access to highly strained systems. uni-mainz.de | Direct cyclization of an α-[N-(4-methoxyphenyl)amino]acetophenone precursor. |
| Radical Strain-Release (RSR) Photocatalysis | Visible Light | Double functionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs). chemrxiv.orgchemrxiv.org | Mild conditions, high functional group tolerance, predictable bond formation. chemrxiv.org | Could be adapted to form substituted azetidinol precursors. |
| Biocatalysis | Chemical (Enzymatic) | Enzyme-mediated ring formation. | High selectivity, environmentally friendly (aqueous media, mild pH/temp), reduced waste. nih.gov | Development of a specific enzyme to catalyze the cyclization. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The inherent ring strain of this compound is not merely a synthetic challenge but also a source of unique reactivity. A dominant future direction in azetidinol research is the "build and release" strategy, where the strained ring is intentionally constructed to serve as a reactive intermediate for subsequent transformations. uni-mainz.deresearchgate.net
This concept leverages the stored energy of the four-membered ring to facilitate reactions that would otherwise be difficult. uni-mainz.de For example, 3-hydroxyazetidines have been shown to undergo a novel rearrangement cascade initiated by a Ritter reaction. durham.ac.uknih.gov In this sequence, the tertiary alcohol of the azetidinol is targeted, leading to a ring-opening rearrangement that forms highly substituted 2-oxazolines in high yields. durham.ac.uknih.gov This transformation converts the compact azetidinol into a different, medicinally relevant heterocyclic scaffold.
Similarly, the ring-opening of photogenerated azetidinols can be triggered by electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.de This strategy provides a novel entry to functionalized products like aminodioxolanes and 3-amino-1,2-diols, effectively using the azetidinol as a latent form of these more complex structures. beilstein-journals.orguni-mainz.de The specific substituents on this compound, namely the electron-donating methoxy (B1213986) group and the phenyl ring, would be expected to influence the electronics and sterics of these ring-opening transformations, offering a rich area for future investigation.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
The trial-and-error nature of developing reactions for complex molecules is a significant bottleneck in chemical synthesis. Advanced computational modeling is emerging as a powerful tool to circumvent this issue. Recent collaborative research has demonstrated the power of computational models to predict the viability of photocatalyzed reactions for forming azetidines. mit.edubioquicknews.com
Using Density Functional Theory (DFT), researchers can calculate key parameters that govern the reaction's success before any experiments are conducted. chemrxiv.orgchemrxiv.orgmit.edu This predictive approach allows scientists to pre-screen which starting materials will react successfully, saving significant time and resources. mit.edu For instance, in the light-powered cycloaddition of alkenes and imines (the aza Paternò–Büchi reaction), models can determine if the frontier orbital energies of the reactants are compatible and if the transition state energy is favorable. acs.org
This predictive power could be directly applied to the synthesis of this compound and its analogs. By modeling different precursors and photocatalysts, synthetic routes could be optimized in silico to maximize yield and selectivity.
| Computational Parameter | Physical Meaning | Role in Predictive Synthesis |
|---|---|---|
| Frontier Orbital Energies (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Predicts the feasibility of interaction between the photo-excited alkene and the imine precursor. acs.org |
| Transition State Energy | The energy barrier that must be overcome for reactants to become products. | Determines if the desired reaction is kinetically favorable compared to side reactions like dimerization. acs.org |
| Substrate Accessibility | The steric availability of the reacting atoms within a molecule. | Helps predict the overall yield by assessing how easily the key atoms can participate in the reaction. mit.edu |
Integration of this compound in Advanced Organic Synthesis Strategies
The ultimate goal of developing novel molecules like this compound is often to use them as building blocks for larger, more complex targets. Future research will focus on integrating these azetidinols into tandem or cascade reactions—multi-step, one-pot procedures that dramatically increase molecular complexity with high efficiency. rsc.org
The strain-release reactivity discussed previously is central to this concept. A reaction that forms an azetidinol and a subsequent reaction that transforms it can be combined into a single, elegant synthetic sequence. durham.ac.uk For example, the photochemical synthesis of a 3-hydroxyazetidine followed by its acid-catalyzed rearrangement to a 2-oxazoline is a powerful tandem strategy. durham.ac.uknih.gov This turns a simple precursor into a complex heterocyclic product in a streamlined process.
Applying this to this compound, one can envision its formation via Norrish-Yang cyclization, followed by an in situ acid-catalyzed rearrangement. Such a process would represent a highly efficient method for converting simple amino ketones into complex, polycyclic structures relevant to medicinal chemistry. These tandem processes are highly desirable because they are economical in terms of reagent use and purification steps, aligning with the principles of green and sustainable chemistry. rsc.org The development of such strategies will showcase the true value of this compound not just as a standalone molecule, but as a versatile and powerful intermediate in the toolkit of modern organic synthesis.
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of 1-(4-Methoxyphenyl)-3-phenylazetidin-3-ol?
A1. Synthesis optimization requires addressing:
- Reaction conditions : Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., ethanol or dichloromethane to stabilize intermediates) to minimize by-products .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted reactions at the azetidine nitrogen or hydroxyl group during multi-step syntheses .
- Catalysts : Bases like KCO or NaH to facilitate nucleophilic substitutions, with yields typically ranging from 60–80% under optimized conditions .
Q. Q2. How can spectroscopic methods confirm the structural integrity of this compound?
A2. A combined approach is essential:
- NMR :
- H NMR: Peaks at δ 3.8–4.2 ppm for the azetidine ring protons and δ 6.8–7.5 ppm for aromatic protons (4-methoxyphenyl and phenyl groups) .
- C NMR: Signals near δ 70–75 ppm for the azetidine C3-OH and δ 55 ppm for the methoxy group .
- IR : A broad O–H stretch (~3200–3400 cm) and C–O–C ether stretch (~1250 cm) .
Advanced Research Questions
Q. Q3. What computational or experimental methods resolve contradictions in the azetidine ring’s puckering conformation?
A3. Conflicting puckering data can arise from dynamic ring flexing. Resolve this via:
- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualization to quantify puckering amplitude (q) and phase angle (φ) .
- Cremer-Pople parameters : Calculate puckering coordinates (e.g., q and θ for azetidine) using crystallographic data to distinguish between envelope or twist conformations .
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to assess energy barriers for ring inversion .
Q. Q4. How can researchers address stereochemical challenges in synthesizing azetidine derivatives with multiple chiral centers?
A4. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity during ring-closing steps .
- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling or organocatalytic methods to control configuration at C3 (azetidine) and adjacent carbons .
- Crystallographic twinning analysis : For racemic mixtures, apply SHELXL’s TWIN/BASF commands to refine structures and resolve overlapping electron density .
Q. Q5. What methodologies validate the biological activity of this compound in receptor-binding studies?
A5. Key approaches:
- Molecular docking : Simulate interactions with targets (e.g., serotonin or opioid receptors) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl group and π-π stacking with aromatic rings .
- In vitro assays : Competitive binding assays (e.g., radioligand displacement) with IC values normalized against control compounds .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy to nitro groups) to assess impact on binding affinity .
Q. Q6. How do solvent polarity and temperature affect the compound’s stability during kinetic studies?
A6. Stability is solvent- and temperature-dependent:
- Polar aprotic solvents (DMF, DMSO) : Stabilize the zwitterionic transition state during ring-opening reactions, accelerating degradation at >40°C .
- Low-temperature NMR : Monitor decomposition pathways (e.g., azetidine ring cleavage) by acquiring H spectra at –40°C to slow reaction kinetics .
Data Analysis and Interpretation
Q. Q7. How should researchers reconcile discrepancies between theoretical and experimental vibrational spectra?
A7. Discrepancies often arise from anharmonicity or solvent effects. Mitigate by:
- Scaling factors : Apply a 0.96–0.98 scaling factor to DFT-calculated IR frequencies (e.g., B3LYP/6-31+G*) .
- Solvent corrections : Use PCM (Polarizable Continuum Model) in Gaussian simulations to account for dielectric effects in experimental IR .
Q. Q8. What statistical tools are recommended for analyzing crystallographic data reproducibility across multiple batches?
A8. Use:
- R-factors : Compare R and wR values across datasets; variations >5% suggest batch-dependent impurities .
- Cluster analysis : Group similar unit cell parameters (e.g., using PLATON’s ADDSYM) to identify polymorphic forms .
Specialized Applications
Q. Q9. Can this compound serve as a precursor for photoactive materials?
A9. Potential applications include:
Q. Q10. What safety protocols are critical when handling azetidine derivatives with reactive hydroxyl groups?
A10. Key precautions:
- PPE : Use nitrile gloves and goggles to prevent skin/eye exposure to reactive intermediates .
- Waste disposal : Quench residual compounds with aqueous NaHCO before disposal to neutralize acidic by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
